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molecular formula C7H14N2 B8695846 2-(Propan-2-yl)-1,4,5,6-tetrahydropyrimidine CAS No. 80676-53-5

2-(Propan-2-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No. B8695846
M. Wt: 126.20 g/mol
InChI Key: KZCLFWYVLDNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04493929

Procedure details

A solution of 70 g of 2-isopropyl-1, 4, 5, 6-tetrahydropyrimidine in 100 ml of pyridine was fed at about 1 ml/min to a column 1"×20" containing about 50 g of 0.5 percent platinum on α-alumina at 300° to 325° C. while sweeping out the column with a mixture of nitrogen and hydrogen. The catalyst had been activated by passing a 2:1 H2 /N2 stream over the bed for two hours. The effluent was distilled giving 2-isopropylpyrimidine at 152° to 155° C. The yield was 73 percent.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
50 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:5][CH2:6][CH2:7][CH2:8][N:9]=1)([CH3:3])[CH3:2].[H][H].[H][H].N#N>N1C=CC=CC=1.[Pt]>[CH:1]([C:4]1[N:9]=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)C=1NCCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H].N#N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
50 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The effluent was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NC=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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